Copper(2+) bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate)
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Overview
Description
Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] is a coordination compound featuring copper in its +2 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] typically involves the reaction of copper(II) salts with the corresponding heptafluoro-dimethyl-oxo-octenolate ligands. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under controlled temperature and pH conditions to ensure the proper formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the purification of the final product through crystallization or chromatography techniques to achieve high purity levels required for its applications .
Chemical Reactions Analysis
Types of Reactions
Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] undergoes various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur, typically involving reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, or other reducing agents.
Substitution: Various ligands such as amines, phosphines, or other organic molecules.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction typically results in copper(I) complexes .
Scientific Research Applications
Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] has several scientific research applications:
Mechanism of Action
The mechanism of action of Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] involves its interaction with molecular targets such as enzymes and cellular membranes. The copper center can participate in redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound’s ligands can interact with specific proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Copper(II) complexes with semicarbazones: These compounds also exhibit significant biological activity and are used in similar applications.
Copper(II) complexes containing 2-hydroxyphenones: Known for their use in dye-sensitized solar cells and other electronic applications.
Copper(II) complexes with thiadiazole ligands: These complexes are studied for their magnetic and biological properties.
Uniqueness
Copper(2+) Bis[(4Z)-1,1,1,2,2,3,3-Heptafluoro-7,7-Dimethyl-6-Oxo-4-Octen-4-Olate] is unique due to its heptafluoro-dimethyl-oxo-octenolate ligands, which impart distinct chemical properties such as high stability and reactivity. This makes it particularly valuable in applications requiring robust and efficient catalysts or biologically active compounds .
Properties
Molecular Formula |
C20H20CuF14O4 |
---|---|
Molecular Weight |
653.9 g/mol |
IUPAC Name |
copper;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate |
InChI |
InChI=1S/2C10H11F7O2.Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2 |
InChI Key |
LWEFRUQWNHGRQM-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Cu+2] |
Origin of Product |
United States |
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